1,10-Decanedioic-2,2,9,9-D4 acid
Overview
Description
1,10-Decanedioic-2,2,9,9-D4 acid is a deuterated form of sebacic acid, which is an aliphatic ten-carbon dicarboxylic acid. This compound is primarily used in scientific research and industrial applications due to its unique properties and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,10-Decanedioic-2,2,9,9-D4 acid can be synthesized through various methods, including the deuteration of sebacic acid. One common method involves the use of deuterated reagents in the presence of a catalyst to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound typically involves the microbial production of sebacic acid from renewable sources. This process includes the genetic engineering of yeast strains to enhance the production yield, followed by purification and recrystallization to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
1,10-Decanedioic-2,2,9,9-D4 acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the dicarboxylic acid into other functional groups.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield shorter-chain dicarboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1,10-Decanedioic-2,2,9,9-D4 acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of polymers and other complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects and as a component in drug delivery systems.
Industry: Utilized in the production of plasticizers, lubricants, and cosmetics
Mechanism of Action
The mechanism of action of 1,10-Decanedioic-2,2,9,9-D4 acid involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic processes, leading to the formation of different metabolites. These interactions can influence cellular functions and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Sebacic Acid: The non-deuterated form of 1,10-Decanedioic-2,2,9,9-D4 acid, commonly used in industrial applications.
Adipic Acid: Another dicarboxylic acid with six carbon atoms, used in the production of nylon and other polymers.
Azelaic Acid: A nine-carbon dicarboxylic acid with applications in cosmetics and pharmaceuticals.
Uniqueness
This compound is unique due to its deuterated nature, which provides enhanced stability and allows for specific studies in research applications. The presence of deuterium atoms can also influence the compound’s reactivity and interactions with other molecules .
Properties
IUPAC Name |
2,2,9,9-tetradeuteriodecanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1-8H2,(H,11,12)(H,13,14)/i7D2,8D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMXRPHRNRROMY-OSEHSPPNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCC([2H])([2H])C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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